Cas no 1443335-42-9 (4-Bromo-2-ethylbenzhydrol)

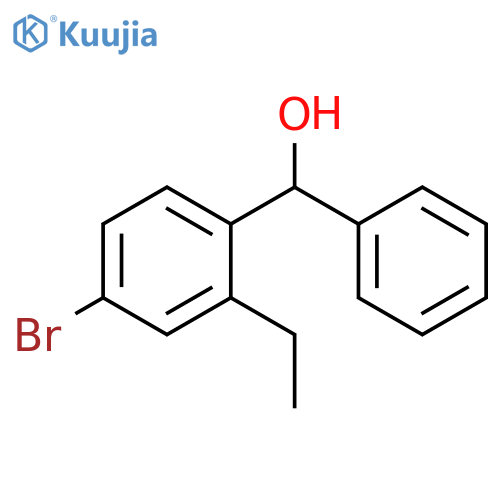

4-Bromo-2-ethylbenzhydrol structure

商品名:4-Bromo-2-ethylbenzhydrol

CAS番号:1443335-42-9

MF:C15H15BrO

メガワット:291.183003664017

MDL:MFCD12964491

CID:5190035

4-Bromo-2-ethylbenzhydrol 化学的及び物理的性質

名前と識別子

-

- 4-Bromo-2-ethylbenzhydrol

-

- MDL: MFCD12964491

- インチ: 1S/C15H15BrO/c1-2-11-10-13(16)8-9-14(11)15(17)12-6-4-3-5-7-12/h3-10,15,17H,2H2,1H3

- InChIKey: YLEDTPJLOXQOGA-UHFFFAOYSA-N

- ほほえんだ: C(O)(C1=CC=CC=C1)C1=CC=C(Br)C=C1CC

4-Bromo-2-ethylbenzhydrol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB429189-1g |

4-Bromo-2'-ethylbenzhydrol; . |

1443335-42-9 | 1g |

€1621.70 | 2024-08-03 | ||

| Crysdot LLC | CD12142515-1g |

(4-Bromophenyl)(2-ethylphenyl)methanol |

1443335-42-9 | 97% | 1g |

$437 | 2024-07-23 | |

| abcr | AB429189-1 g |

4-Bromo-2'-ethylbenzhydrol |

1443335-42-9 | 1g |

€482.30 | 2022-03-24 | ||

| abcr | AB429189-5g |

4-Bromo-2'-ethylbenzhydrol |

1443335-42-9 | 5g |

€1004.40 | 2023-09-04 | ||

| abcr | AB429189-5 g |

4-Bromo-2'-ethylbenzhydrol |

1443335-42-9 | 5g |

€819.80 | 2022-03-24 | ||

| Ambeed | A253369-1g |

(4-Bromophenyl)(2-ethylphenyl)methanol |

1443335-42-9 | 97% | 1g |

$441.0 | 2024-08-03 | |

| Crysdot LLC | CD12142515-5g |

(4-Bromophenyl)(2-ethylphenyl)methanol |

1443335-42-9 | 97% | 5g |

$881 | 2024-07-23 |

4-Bromo-2-ethylbenzhydrol 関連文献

-

1. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915

-

2. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774

-

Eric M. Simmons,Richmond Sarpong Nat. Prod. Rep., 2009,26, 1195-1217

-

Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146

1443335-42-9 (4-Bromo-2-ethylbenzhydrol) 関連製品

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 57707-64-9(2-azidoacetonitrile)

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1443335-42-9)4-Bromo-2-ethylbenzhydrol

清らかである:99%

はかる:1g

価格 ($):397.0